Quinalizarin

概要

説明

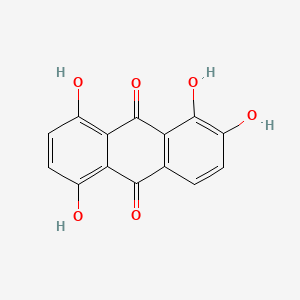

キナザリンは、アントラキノンから4つの水素原子をヒドロキシル基で置換した、多くのテトラヒドロキシアントラキノン異性体の1つであり、1、2、5、および8位に置換基を持つ構造をしています . キナザリンは、特定の酵素に対する強力な阻害効果で知られており、さまざまな科学分野で注目される化合物です .

2. 製法

合成経路および反応条件: キナザリンは、いくつかの方法で合成することができます。 一般的な合成経路の1つは、無水フタル酸をヒドロキノンと酸性条件下で反応させた後、酸化を行う方法です . 別の方法には、無水フタル酸を4-クロロフェノールと反応させた後、塩素を加水分解する方法があります .

工業生産方法: キナザリンの工業生産は、一般的に、上記の方法を用いた大規模な合成によって行われ、収率と純度が最適化されています。 反応条件は、副生成物を最小限に抑えながら、キナザリンを効率的に生産できるように厳密に制御されます .

準備方法

Synthetic Routes and Reaction Conditions: Quinalizarin can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with hydroquinone under acidic conditions, followed by oxidation . Another method includes the reaction of phthalic anhydride with 4-chlorophenol, followed by hydrolysis of the chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of this compound with minimal by-products .

化学反応の分析

反応の種類: キナザリンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 特に、複数のヒドロキシル基が存在するため、酸化還元反応を起こしやすいことが知られています .

一般的な試薬と条件:

酸化: キナザリンは、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化することができます。

還元: キナザリンの還元は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、キナザリンの酸化は、キノンの生成につながる可能性があり、還元はヒドロキノンを生成する可能性があります .

4. 科学研究における用途

キナザリンは、科学研究において幅広い用途があります:

化学: さまざまな化学反応における試薬として、また分析化学における標準物質として使用されます.

生物学: キナザリンは、タンパク質キナーゼCK2やカテコールO-メチルトランスフェラーゼなどの酵素に対する阻害効果について研究されています.

科学的研究の応用

Antifungal Properties

Recent studies have established quinalizarin as a potential antifungal agent, particularly against Candida species. Research indicates that this compound effectively reduces hyphal growth and inhibits biofilm formation in Candida albicans and Candida auris. The compound was shown to induce cell death through both apoptosis and necrosis, depending on the dosage administered. Additionally, this compound increases intracellular reactive oxygen species (ROS) levels and alters mitochondrial membrane potential, contributing to its antifungal efficacy .

Key Findings:

- Mechanism of Action: this compound downregulates genes associated with hyphal growth and biofilm formation in Candida species.

- Toxicity Profile: The compound exhibits low toxicity in human erythrocytes, suggesting its potential as a safe therapeutic option for treating fungal infections in cancer patients .

Anticancer Activities

This compound has also been extensively studied for its anticancer properties across various cancer types, including breast, lung, and gastric cancers. It demonstrates significant cytotoxic effects by inducing apoptosis through ROS production and modulation of key signaling pathways such as MAPK and STAT3.

Case Studies

- Breast Cancer (MCF-7 Cells):

-

Lung Cancer:

- Research indicated that this compound could enhance the sensitivity of lung cancer cells to chemotherapy by modulating signaling pathways involved in cell proliferation and apoptosis .

- A study highlighted that this compound acts as a selective inhibitor of protein kinase CK2, which is implicated in various cancers. This selectivity may enhance its therapeutic potential compared to other inhibitors .

- Gastric Cancer:

Comparative Analysis of this compound's Efficacy

| Type of Cancer | Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| Breast Cancer | MCF-7 | Induction of ROS-mediated apoptosis | Significant cytotoxicity; cell cycle arrest observed |

| Lung Cancer | A549 | Inhibition of protein kinase CK2 | Enhanced sensitivity to chemotherapy |

| Gastric Cancer | AGS | Induction of apoptosis via mitochondrial pathways | Effective against gastric adenocarcinoma |

作用機序

キナザリンは、主に酵素阻害によってその効果を発揮します。それは、さまざまな細胞プロセスに関与する酵素であるタンパク質キナーゼCK2の強力な阻害剤です。 キナザリンは、CK2のATP結合部位に結合し、その活性を阻害します . また、カテコールアミン代謝に関与する酵素であるカテコールO-メチルトランスフェラーゼも阻害します . この化合物は、活性酸素種(ROS)を生成する能力も持っており、がん細胞のアポトーシスを誘導することで、その抗がん効果に貢献しています .

6. 類似化合物の比較

キナザリンは、ヒドロキシアントラキノン類に属し、いくつかの類似の化合物があります:

エモジン: 1,3,8-トリヒドロキシ-6-メチル-アントラキノンは、さまざまなタンパク質キナーゼに対する幅広い阻害効果で知られています.

キナザリンの独自性: キナザリンは、タンパク質キナーゼCK2とカテコールO-メチルトランスフェラーゼに対する特異的な阻害効果により、他のヒドロキシアントラキノン類と比べてより選択的で強力です . ROS媒介アポトーシスを誘導する能力も、それを潜在的な抗がん剤として際立たせています .

類似化合物との比較

Quinalizarin belongs to the class of hydroxyanthraquinones, which includes several similar compounds:

Alizarin: 1,2-dihydroxyanthraquinone, used primarily as a dye and pigment.

Quinizarin: 1,4-dihydroxyanthraquinone, another dye with similar properties to this compound.

Uniqueness of this compound: this compound is unique due to its specific inhibitory effects on protein kinase CK2 and catechol O-methyltransferase, making it more selective and potent compared to other hydroxyanthraquinones . Its ability to induce ROS-mediated apoptosis also sets it apart as a potential anticancer agent .

生物活性

Quinalizarin, chemically known as 1,2,5,8-tetrahydroxyanthraquinone, is an anthraquinone compound that has garnered attention for its diverse biological activities, particularly in cancer research and antifungal applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential as an antifungal agent.

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various cancer types. Research indicates that it exhibits significant cytotoxicity against human lung cancer cells (A549) and breast cancer cells in a dose-dependent manner . The compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through reactive oxygen species (ROS) mediated pathways involving MAPK signaling .

The mechanisms by which this compound exerts its anticancer effects include:

- Cell Cycle Arrest : this compound significantly increases the percentage of cells in the G0/G1 phase while decreasing those in the G2/M phase. This effect correlates with the downregulation of cyclins (D1 and E) and cyclin-dependent kinases (CDK2/4/6), alongside an increase in p21 and p27 expression levels .

- Apoptosis Induction : Studies have shown that this compound enhances apoptosis in various cancer cell lines by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. Flow cytometry analysis demonstrated increased rates of early and late apoptosis in treated cells .

- Inhibition of Protein Kinase CK2 : this compound is recognized as a potent and selective inhibitor of protein kinase CK2. It displays a competitive inhibition profile with a Ki value around 50 nM, making it a valuable tool for studying CK2's role in cancer biology .

Case Studies

Several studies highlight this compound's effectiveness against different cancer types:

- Lung Cancer : this compound has shown promise in reducing icotinib resistance in non-small cell lung cancer (NSCLC) by inhibiting proliferation and promoting apoptosis through AKT and ERK signaling pathways .

- Breast Cancer : In vitro studies have demonstrated that this compound significantly reduces cell viability and induces apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent .

- Leukemia : this compound's cytotoxicity extends to leukemia T cells, where it has been shown to inhibit cell growth effectively .

Antifungal Activity

Recent studies have also identified this compound as a potential antifungal agent. It exhibits significant activity against Candida albicans and other fungal species by inhibiting hyphal growth and biofilm formation. The compound induces cell death through both apoptosis and necrosis mechanisms, depending on the concentration used .

Mechanisms of Antifungal Action

- Biofilm Disruption : this compound has been shown to downregulate genes associated with biofilm formation in Candida species, thereby impairing their ability to adhere and form protective structures .

- Reactive Oxygen Species Generation : Treatment with this compound leads to increased levels of intracellular ROS, which contributes to fungal cell death by disrupting mitochondrial function .

Summary Table of Biological Activities

| Activity Type | Effect on Cancer Cells | Effect on Fungi |

|---|---|---|

| Cytotoxicity | Significant reduction in viability | Inhibition of hyphal growth |

| Apoptosis Induction | Enhanced apoptosis via ROS pathways | Induction of apoptosis and necrosis |

| Cell Cycle Arrest | G0/G1 phase arrest | Not applicable |

| CK2 Inhibition | Potent inhibitor (Ki ~ 50 nM) | Not applicable |

特性

IUPAC Name |

1,2,5,8-tetrahydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O6/c15-6-3-4-7(16)11-10(6)12(18)5-1-2-8(17)13(19)9(5)14(11)20/h1-4,15-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHKTXLEJZIDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052558 | |

| Record name | Quinalizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid with a green metallic luster; [Merck Index] Red-brown powder; [Acros Organics MSDS] | |

| Record name | Quinalizarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81-61-8 | |

| Record name | Quinalizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,8-Tetrahydroxy anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinalizarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quinalizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinalizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,2,5,8-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinalizarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,8-tetrahydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALIZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D43C3LYSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。